molecular formula C12H8 B14757204 Cyclopenta[cd]azulene CAS No. 209-86-9

Cyclopenta[cd]azulene

Cat. No.: B14757204
CAS No.: 209-86-9
M. Wt: 152.19 g/mol
InChI Key: UAOKSEHHTKPQAR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Aceazulylene can be synthesized through various methods. One common synthetic route involves the cyclization of appropriate precursors under specific conditions. For instance, the cyclization of a suitable diene with a cyclopentadienyl derivative can yield Aceazulylene. The reaction conditions typically involve the use of a catalyst and controlled temperature to facilitate the cyclization process .

Industrial Production Methods

Industrial production of Aceazulylene may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Aceazulylene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Aceazulylene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Aceazulylene exerts its effects involves interactions with specific molecular targets and pathways. For instance, its anti-inflammatory properties may be attributed to the inhibition of pro-inflammatory enzymes and pathways. In optoelectronic applications, its unique electronic structure allows it to interact with light and other electromagnetic radiation in specific ways, making it useful in devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells .

Comparison with Similar Compounds

Similar Compounds

  • Acenaphthylene
  • Pleiadiene
  • Pyracylene
  • Aceheptylene
  • Fluoranthene

Uniqueness

Aceazulylene is unique due to its non-benzenoid structure, which imparts distinct electronic properties compared to its benzenoid counterparts. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics, such as in optoelectronic devices .

Properties

CAS No.

209-86-9

Molecular Formula

C12H8

Molecular Weight

152.19 g/mol

IUPAC Name

tricyclo[5.4.1.04,12]dodeca-1(11),2,4(12),5,7,9-hexaene

InChI

InChI=1S/C12H8/c1-2-4-10-6-8-11-7-5-9(3-1)12(10)11/h1-8H

InChI Key

UAOKSEHHTKPQAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=CC3=C2C(=C1)C=C3

Origin of Product

United States

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